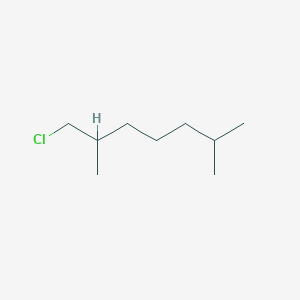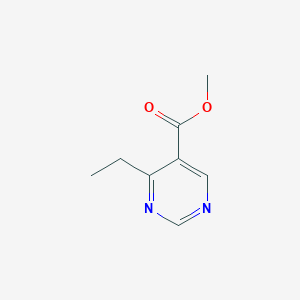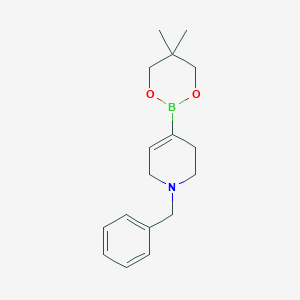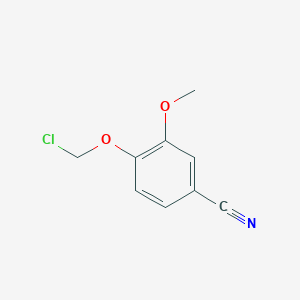
1-Chloro-2,6-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with chlorine and methyl substituents. The molecular formula of this compound is C9H19Cl, and it has a molecular weight of 162.7 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
1-Chloro-2,6-dimethylheptane can be synthesized through several methods. One common synthetic route involves the chlorination of 2,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
1-Chloro-2,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents like sodium ethoxide (NaOEt) are typically used.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding ketones or reduced to form alkanes using appropriate reagents.
Applications De Recherche Scientifique
1-Chloro-2,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules. This helps in understanding the effects of halogenated compounds on biological systems.
Medicine: Research into its potential medicinal properties is ongoing. Alkyl halides are often explored for their antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,6-dimethylheptane in chemical reactions primarily involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparaison Avec Des Composés Similaires
1-Chloro-2,6-dimethylheptane can be compared with other similar compounds such as:
2-Chloro-2,6-dimethylheptane: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and properties.
1-Chloro-2,4-dimethylheptane: Another isomer with chlorine and methyl groups at different positions, affecting its chemical behavior.
2-Chloro-2,4-dimethylheptane: Similar to this compound but with different substitution patterns, influencing its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Propriétés
Numéro CAS |
62597-29-9 |
|---|---|
Formule moléculaire |
C9H19Cl |
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
GQOXGLGIJBSUPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)




![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)


![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)

